BenchChemオンラインストアへようこそ!

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide

Sigma-1 receptor Antagonist Functional selectivity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide (CAS 954599-75-8) is a synthetically derived organic compound classified as a phenylmethanesulfonamide derivative and designed as a sigma-1 (σ1) receptor antagonist. Its structure uniquely combines a seven-membered azepane ring, a thiophen-3-yl moiety, and a phenylmethanesulfonamide group — a chemotype distinct from classical piperazine- or piperidine-based sigma receptor ligands such as SA4503 (cutamesine), NE-100, and S1RA.

Molecular Formula C19H26N2O2S2
Molecular Weight 378.55
CAS No. 954599-75-8
Cat. No. B2368284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide
CAS954599-75-8
Molecular FormulaC19H26N2O2S2
Molecular Weight378.55
Structural Identifiers
SMILESC1CCCN(CC1)C(CNS(=O)(=O)CC2=CC=CC=C2)C3=CSC=C3
InChIInChI=1S/C19H26N2O2S2/c22-25(23,16-17-8-4-3-5-9-17)20-14-19(18-10-13-24-15-18)21-11-6-1-2-7-12-21/h3-5,8-10,13,15,19-20H,1-2,6-7,11-12,14,16H2
InChIKeyFEAKSYCFJCHWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide (954599-75-8): Sigma-1 Receptor Antagonist Selectivity Guide for Procurement & Selection


N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide (CAS 954599-75-8) is a synthetically derived organic compound classified as a phenylmethanesulfonamide derivative and designed as a sigma-1 (σ1) receptor antagonist [1]. Its structure uniquely combines a seven-membered azepane ring, a thiophen-3-yl moiety, and a phenylmethanesulfonamide group — a chemotype distinct from classical piperazine- or piperidine-based sigma receptor ligands such as SA4503 (cutamesine), NE-100, and S1RA [2]. With a computed moderate lipophilicity (XLogP3-AA = 3.3) and molecular weight of 378.6 g/mol, this compound occupies underexplored chemical space among σ1 receptor antagonists, making it a valuable tool for probing structure–activity relationships (SAR) where both agonist/antagonist functional switching and subtype selectivity are critical [2].

Why N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide Cannot Be Substituted by Generic Sigma-1 Ligands


In-class compounds such as SA4503 (σ1 agonist, Ki = 4.6–17.4 nM) or NE-100 (σ1 antagonist, Ki = 1.03 nM) cannot be freely interchanged for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide because small structural modifications within sigma receptor ligands profoundly alter functional activity, subtype selectivity, and physicochemical properties [1]. The thiophene moiety's electron density directly modulates σ1 affinity, while the azepane ring size and the sulfonamide linker influence both target engagement kinetics and the functional switch between agonism and antagonism [2]. Replacing this compound with a generic σ1 ligand risks introducing an agonist where antagonism is required, altering sigma-2 cross-reactivity, or compromising solubility due to the >2.5 logP unit difference relative to high-affinity comparators such as NE-100 (ACD/LogP = 5.88) [1]. The quantitative differentiators below establish the specific, verifiable basis for selecting this precise chemotype over its closest analogs.

Quantitative Differentiation Evidence for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide (954599-75-8)


Sigma-1 Receptor Antagonist Functional Profile vs. SA4503 Agonist: Functional Class Differentiation

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide is functionally classified as a sigma-1 receptor antagonist, as reported by multiple independent chemical vendors and consistent with the structure–activity relationships of phenylmethanesulfonamide-bearing sigma ligands [1]. The reference agonist SA4503 (cutamesine) exhibits a sigma-1 Ki of 4.6–17.4 nM with 14- to 103-fold selectivity over sigma-2, yet its agonism drives neuroprotective and BDNF-enhancing signaling [2]. An antagonist chemotype is mechanistically non-interchangeable with an agonist for studies requiring blockade of sigma-1 chaperone activity, NMDA receptor modulation, or IP3 receptor-mediated calcium signaling. Although direct head-to-head functional assay data for this specific compound are not yet publicly available, the antagonist classification places it in a functionally distinct category from SA4503, NE-100 (another antagonist), and S1RA.

Sigma-1 receptor Antagonist Functional selectivity CNS drug discovery

Moderate Lipophilicity (XLogP3 = 3.3) vs. NE-100 (ACD/LogP = 5.88): Physicochemical Differentiation for Solubility-Dependent Assays

The target compound exhibits a computed XLogP3-AA of 3.3 [1], which is substantially lower than the ACD/LogP of 5.88 reported for NE-100, a high-affinity sigma-1 antagonist . This ~2.6 logP unit difference translates to an estimated >100-fold improvement in aqueous solubility based on the inverse log-linear relationship between lipophilicity and solubility for neutral compounds [2]. The topological polar surface area (TPSA) of 86 Ų for the target compound [1] also exceeds NE-100's TPSA of ~21.7 Ų , further predicting enhanced aqueous solubility and reduced non-specific protein binding.

Lipophilicity Aqueous solubility CNS drug-like properties Assay compatibility

Azepane-Thiophene-Phenylmethanesulfonamide Scaffold: Structural Novelty vs. S1RA and Piperazine-Based Antagonists

The target compound incorporates three distinguishing structural features relative to clinically studied sigma-1 antagonists: (1) a saturated seven-membered azepane ring (vs. piperidine in S1RA or piperazine in SA4503), (2) a thiophen-3-yl substituent directly attached to the ethylenediamine backbone (vs. benzothiophene or phenyl groups in most high-affinity ligands), and (3) a phenylmethanesulfonamide linker (vs. amide or tertiary amine in S1RA and NE-100, respectively) [1]. The thiophene substitution pattern has been shown to critically influence σ1/σ2 selectivity in spirocyclic ligands, where electron-rich thiophenes enhance σ1 affinity [2]. The azepane ring, being one methylene unit larger than piperidine, alters the basicity and conformational flexibility of the amine pharmacophore, which can shift binding mode and functional activity [2].

Chemotype novelty Scaffold hopping Sigma-1 antagonist IP landscape

Single Hydrogen Bond Donor (HBD = 1) Differentiates from NE-100 (HBD = 0) for CNS Multiparameter Optimization (MPO)

The target compound possesses exactly one hydrogen bond donor (the sulfonamide N–H) as computed by PubChem [1], whereas NE-100 has zero HBDs . The CNS Multiparameter Optimization (MPO) algorithm developed by Pfizer penalizes HBD > 0.5 for optimal CNS drug design [2]. The presence of one HBD in the target compound yields a CNS MPO HBD desirability score of ~0.8 (on a 0–1 scale) versus NE-100's score of 1.0. Combined with its lower logP (3.3 vs. 5.88), the target compound's overall CNS MPO score is predicted to be comparable or superior to NE-100 for passive CNS permeability, despite the latter's higher σ1 binding affinity.

CNS MPO score Blood-brain barrier permeability Hydrogen bond donor Drug-likeness

Rotatable Bond Count (nRotB = 7) vs. S1RA (nRotB = 4): Conformational Flexibility Differentiation for Binding Pocket Exploration

The target compound contains 7 rotatable bonds as computed by PubChem Cactvs [1], compared to approximately 4 rotatable bonds for S1RA (E-52862) [2]. Higher rotatable bond count increases conformational entropy, which may allow the compound to sample a broader range of binding conformations within the sigma-1 receptor pocket. However, each rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding, which may partially offset binding enthalpy gains [3]. This flexibility distinguishes the compound from the more rigid S1RA scaffold and may enable interactions with secondary binding sub-pockets not accessible to conformationally constrained ligands.

Conformational flexibility Rotatable bonds Binding mode Entropy penalty

Sulfonamide Linker vs. Carboxamide: Metabolic Stability Differentiation

The phenylmethanesulfonamide linker in the target compound is expected to exhibit superior metabolic stability compared to the carboxamide linkers found in several sigma-1 antagonist series. Sulfonamides are generally resistant to hydrolytic cleavage by amidases and esterases that readily degrade carboxamides, owing to the stronger S–N bond and the tetrahedral sulfur geometry [1]. Literature on sulfonamide-containing sigma ligands demonstrates that the sulfonamide moiety consistently confers enhanced metabolic stability over amide analogues in liver microsome assays, with half-life improvements of 2- to 5-fold reported for analogous compound pairs [2]. While direct microsomal stability data for this specific compound are not yet published, the class-level advantage of sulfonamides over amides is well-established.

Metabolic stability Sulfonamide Amide hydrolysis Linker chemistry

Optimal Research & Industrial Application Scenarios for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide (954599-75-8)


Sigma-1 Receptor Antagonist Tool Compound for Functional Selectivity Studies

This compound is optimally deployed as a sigma-1 antagonist tool in cellular assays where functional blockade (rather than activation) of the sigma-1 chaperone is required, such as studies of sigma-1-mediated NMDA receptor modulation, IP3 receptor calcium signaling, or cocaine-induced behavioral sensitization [1]. Unlike the agonist SA4503, which activates sigma-1 signaling cascades, an antagonist chemotype enables researchers to distinguish receptor-occupancy-driven effects from ligand-directed signaling bias — a critical capability in target validation studies for neuropathic pain and psychostimulant addiction [2].

Aqueous-Compatible Biochemical Screening and Biophysical Assays

With a computed XLogP3 of 3.3 — more than 2.5 logP units lower than NE-100 — and a TPSA of 86 Ų, this compound is better suited for aqueous-based biochemical assays (e.g., fluorescence polarization, surface plasmon resonance, isothermal titration calorimetry) that require soluble ligand concentrations above 10 μM without DMSO-induced artifacts [1]. Procurement for high-throughput screening (HTS) campaigns against sigma-1 receptor should prioritize this chemotype when compound precipitation or non-specific binding of highly lipophilic ligands (e.g., NE-100) has been a limiting factor [2].

Chemical Probe Development and Patent Landscape Differentiation

The azepane–thiophene–phenylmethanesulfonamide scaffold occupies chemical space not represented by any clinical-stage sigma-1 antagonist (S1RA, NE-100, cutamesine), making this compound a structurally novel starting point for medicinal chemistry lead optimization programs [1]. Its unique three-component architecture offers opportunities for scaffold-based IP generation, particularly around the azepane ring size and thiophene substitution pattern, which are known from published SAR to critically influence sigma-1/sigma-2 selectivity [2]. This compound is therefore most valuable in early-stage drug discovery where freedom-to-operate and chemotype novelty are key selection criteria.

CNS Drug Discovery Programs Requiring Balanced Physicochemical Profiles

The compound's moderate lipophilicity (XLogP3 = 3.3), single hydrogen bond donor (HBD = 1), and moderate molecular weight (378.6 g/mol) place it within the favorable range of the CNS MPO desirability scoring framework [1]. For CNS drug discovery programs that have encountered high metabolic clearance, high plasma protein binding, or poor aqueous solubility with more lipophilic sigma-1 ligands (e.g., NE-100 at LogP = 5.88), this compound represents a physicochemically balanced alternative for lead optimization campaigns preclinically targeting neurodegenerative or neuropsychiatric indications [2].

Quote Request

Request a Quote for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.